molecular formula C9H12FNO B8048403 (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol

(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol

Cat. No.: B8048403
M. Wt: 169.20 g/mol
InChI Key: ZALRUTRFOXROOU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral compound with significant importance in medicinal chemistry. It is known for its potential applications in the synthesis of various biologically active molecules. The compound’s structure consists of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-fluorophenyl)propan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 3-(3-fluorophenyl)-2-oxopropanoic acid with a chiral borane complex can yield ®-2-Amino-3-(3-fluorophenyl)propan-1-ol under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-3-(3-fluorophenyl)propan-1-ol may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process typically includes steps such as the preparation of the starting materials, the asymmetric reduction or hydrogenation, and the purification of the final product to achieve high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-Amino-3-(3-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol
  • 2-Amino-3-(4-fluorophenyl)propan-1-ol
  • 2-Amino-3-(3-chlorophenyl)propan-1-ol

Uniqueness

®-2-Amino-3-(3-fluorophenyl)propan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol. The presence of the fluorine atom also enhances its metabolic stability and binding affinity to certain molecular targets .

Properties

IUPAC Name

(2R)-2-amino-3-(3-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALRUTRFOXROOU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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